1-(2,4-difluorophenyl)-4-(4-methylphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-difluorophenyl)-4-(4-methylphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of difluorophenyl and methylphenyl groups attached to a tetrahydroquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-difluorophenyl)-4-(4-methylphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione typically involves multi-step organic reactions. One common method involves the condensation of 2,4-difluoroaniline with 4-methylbenzaldehyde in the presence of a suitable catalyst to form an intermediate Schiff base. This intermediate is then subjected to cyclization under acidic conditions to yield the desired tetrahydroquinoline derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from 60°C to 100°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial production may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-difluorophenyl)-4-(4-methylphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form quinoline derivatives with higher oxidation states.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding reduced forms.
Substitution: The presence of fluorine atoms makes the compound susceptible to nucleophilic substitution reactions, where nucleophiles such as amines or thiols can replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Quinoline derivatives with higher oxidation states.
Reduction: Reduced forms of the tetrahydroquinoline core.
Substitution: Compounds with nucleophilic groups replacing the fluorine atoms.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2,4-difluorophenyl)-4-(4-methylphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, the presence of fluorine atoms can enhance the compound’s binding affinity to its molecular targets, contributing to its bioactivity.
Comparison with Similar Compounds
Similar Compounds
1-(2,4-difluorophenyl)-4-phenyl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione: Similar structure but lacks the methyl group on the phenyl ring.
1-(2,4-dichlorophenyl)-4-(4-methylphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione: Similar structure but with chlorine atoms instead of fluorine atoms.
Uniqueness
1-(2,4-difluorophenyl)-4-(4-methylphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione is unique due to the presence of both difluorophenyl and methylphenyl groups, which can influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s stability and binding affinity, making it a valuable candidate for various applications.
Properties
Molecular Formula |
C22H19F2NO2 |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
1-(2,4-difluorophenyl)-4-(4-methylphenyl)-4,6,7,8-tetrahydro-3H-quinoline-2,5-dione |
InChI |
InChI=1S/C22H19F2NO2/c1-13-5-7-14(8-6-13)16-12-21(27)25(18-10-9-15(23)11-17(18)24)19-3-2-4-20(26)22(16)19/h5-11,16H,2-4,12H2,1H3 |
InChI Key |
BFBAPZQDRSNFNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=O)N(C3=C2C(=O)CCC3)C4=C(C=C(C=C4)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.